molecular formula C27H33NO7 B11056587 Dimethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-dicarboxylate

Dimethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-dicarboxylate

Cat. No.: B11056587
M. Wt: 483.6 g/mol
InChI Key: CHCBNBXOVYBRHA-UHFFFAOYSA-N
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Description

Dimethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-dicarboxylate is a complex organic compound that features a cyclohexene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-dicarboxylate involves multiple steps. One common approach starts with the preparation of the 3,4-dimethoxyphenethylamine, which is then reacted with other intermediates to form the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective measures. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while reduction could result in more saturated derivatives.

Scientific Research Applications

Dimethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-dicarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that mediate its biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-dicarboxylate is unique due to its specific combination of functional groups and the cyclohexene ring structure.

Properties

Molecular Formula

C27H33NO7

Molecular Weight

483.6 g/mol

IUPAC Name

dimethyl 4-[2-(3,4-dimethoxyphenyl)ethylamino]-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-dicarboxylate

InChI

InChI=1S/C27H33NO7/c1-27(31)16-19(28-14-13-17-11-12-20(32-2)21(15-17)33-3)23(25(29)34-4)22(24(27)26(30)35-5)18-9-7-6-8-10-18/h6-12,15,22,24,28,31H,13-14,16H2,1-5H3

InChI Key

CHCBNBXOVYBRHA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(C1C(=O)OC)C2=CC=CC=C2)C(=O)OC)NCCC3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

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